molecular formula C12H14FN3 B13650836 1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperazine

1-(3-Fluoro-5-(trifluoromethyl)benzyl)piperazine

Cat. No.: B13650836
M. Wt: 219.26 g/mol
InChI Key: BVAMUUASURNXGT-UHFFFAOYSA-N
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Description

3-fluoro-5-[(piperazin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C12H15FN3 It is characterized by the presence of a fluorine atom, a piperazine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-[(piperazin-1-yl)methyl]benzonitrile typically involves the reaction of 3-fluorobenzonitrile with piperazine. One common method includes the nucleophilic substitution reaction where the piperazine ring is introduced to the fluorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-[(piperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-fluoro-5-[(piperazin-1-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-5-[(piperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom and nitrile group may also play a role in its biological effects by influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-5-(1-piperazinyl)benzoate
  • 1-(3-Cyanobenzyl)piperazine
  • Methyl 3-fluoro-5-(1-piperazinyl)benzoate

Uniqueness

3-fluoro-5-[(piperazin-1-yl)methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the piperazine ring provides versatility in its interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

3-fluoro-5-(piperazin-1-ylmethyl)benzonitrile

InChI

InChI=1S/C12H14FN3/c13-12-6-10(8-14)5-11(7-12)9-16-3-1-15-2-4-16/h5-7,15H,1-4,9H2

InChI Key

BVAMUUASURNXGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)F)C#N

Origin of Product

United States

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